molecular formula C17H14N6O3S B7532979 2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone

2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone

Cat. No.: B7532979
M. Wt: 382.4 g/mol
InChI Key: SGPHJOBXEZGWDS-UHFFFAOYSA-N
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Description

2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone, also known as ML277, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound has been shown to modulate the activity of a specific ion channel in the body, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone works by modulating the activity of a specific ion channel in the body, known as the KCNQ1 potassium channel. This channel plays a critical role in regulating the electrical activity of cells in the heart and other tissues. By modulating the activity of this channel, this compound can help to regulate heart function and reduce the risk of arrhythmias and other cardiovascular diseases.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects on the body. One of the key effects is the modulation of the KCNQ1 potassium channel, which can help to regulate heart function and reduce the risk of cardiovascular diseases. In addition, this compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone has several advantages and limitations for lab experiments. One of the key advantages is its specificity for the KCNQ1 potassium channel, which makes it a valuable tool for studying the role of this channel in various diseases. However, this compound is also a relatively complex molecule, which can make it difficult to synthesize and purify. In addition, the effects of this compound on other ion channels and cellular processes are not well understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the research on 2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone. One key area of focus is the development of more efficient synthesis methods for the compound, which could help to increase its availability and reduce its cost. In addition, further studies are needed to fully understand the effects of this compound on other ion channels and cellular processes, which could help to identify new therapeutic applications for the compound. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent.

Synthesis Methods

The synthesis of 2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone is a complex process that involves several steps. One of the key steps is the reaction between 2,3-dihydroindole and 2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrobenzaldehyde, which results in the formation of the desired product. The synthesis of this compound has been optimized over the years, and several variations of the reaction have been developed to increase the yield and purity of the compound.

Scientific Research Applications

2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone has been extensively studied for its potential therapeutic applications. One of the key areas of research is the treatment of cardiovascular diseases, as this compound has been shown to modulate the activity of a specific ion channel that is involved in regulating heart function. In addition, this compound has also been studied for its potential applications in the treatment of neurological disorders, such as epilepsy and chronic pain.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O3S/c1-21-17(18-19-20-21)27-15-7-6-12(23(25)26)10-13(15)16(24)22-9-8-11-4-2-3-5-14(11)22/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPHJOBXEZGWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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